![molecular formula C8H8BrFS B3260711 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene CAS No. 333782-25-5](/img/structure/B3260711.png)
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene
Overview
Description
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene is an organic compound with the molecular formula C8H8BrFS. It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a fluorobenzene ring.
Preparation Methods
The synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene typically involves the reaction of 3-fluorobenzenethiol with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethylsulfanyl derivative using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pharmacological Potential
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets due to the presence of both the bromine and fluorine substituents, which can enhance lipophilicity and biological activity.
- Muscarinic Acetylcholine Receptor Antagonists : The compound's derivatives have been linked to the development of muscarinic acetylcholine receptor antagonists, which are crucial in treating respiratory diseases. These antagonists work by inhibiting acetylcholine binding to its receptors, thus providing therapeutic effects in conditions like asthma and COPD .
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, coumarin analogues have shown effectiveness against various bacterial strains, suggesting that similar structures may also possess significant antimicrobial activity .
Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis due to its unique functional groups. The presence of the bromine atom allows for nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.
- Synthesis of Sulfonium Salts : The compound can be utilized in the formation of sulfonium salts, which are important in various synthetic pathways, including those leading to fluorinated compounds .
Fluorinated Polymers
The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and high resistance to solvents.
- Potential Applications : These materials could find applications in coatings, adhesives, and other industrial products where durability and resistance to harsh environments are required.
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of compounds related to this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL, demonstrating significant potential for development as antimicrobial agents .
Case Study 2: Synthesis and Characterization
In a synthetic study, researchers synthesized various biphenyl derivatives incorporating similar functional groups. The methodologies employed included Suzuki-Miyaura cross-coupling reactions, which highlighted the versatility of compounds like this compound in creating complex organic structures .
Mechanism of Action
The mechanism by which 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromoethyl and fluorobenzene groups can influence the compound’s binding affinity and selectivity for these targets. The sulfanyl group may also play a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene can be compared with other similar compounds, such as:
1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene: Similar structure but with the fluorine atom in the para position, which can affect its chemical reactivity and biological activity.
1-[(2-Chloroethyl)sulfanyl]-3-fluorobenzene:
1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene: The substitution of the fluorine atom with a chlorine atom can alter the compound’s properties and its suitability for specific applications .
Biological Activity
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene is an organic compound recognized for its unique structural features, which include a fluorobenzene ring substituted with a bromoethyl sulfanyl group. The molecular formula is C_9H_10BrF S, with a molecular weight of approximately 203.05 g/mol. This compound has potential applications in various fields, particularly in pharmaceuticals and materials science.
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and coupling reactions involving brominated and fluorinated aromatic compounds. The specific methods can influence the yield and purity of the final product.
While specific mechanisms of action for this compound have not been extensively documented, compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the bromoethyl sulfanyl group may enhance its reactivity and biological interactions, potentially influencing cellular processes such as signal transduction and metabolic pathways.
Antimicrobial Activity
Recent studies have focused on the antimicrobial potential of structurally related compounds. For example, coumarin analogues have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that similar halogenated aromatic compounds could exhibit comparable effects. The minimum inhibitory concentrations (MICs) for these analogues ranged from 1 to 4 μg/mL against various bacterial strains, indicating a promising avenue for further investigation into the antimicrobial properties of this compound .
Comparative Analysis with Similar Compounds
A comparison table highlighting structural similarities and unique features of related compounds is provided below:
Compound Name | Similarity Index | Unique Features |
---|---|---|
1-(Bromomethyl)-3-fluorobenzene | 0.81 | Contains a bromomethyl instead of bromoethyl group |
1-(1-Bromoethyl)-4-fluorobenzene | 0.82 | Different substitution pattern on the benzene ring |
4-(2-Bromoethyl)-1,2-difluorobenzene | 0.91 | Contains two fluorine atoms, affecting reactivity |
2-(Bromomethyl)-4-fluoro-1-methylbenzene | 0.89 | Methyl substitution changes properties significantly |
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the aromatic ring, which may influence its reactivity and biological activity differently compared to these similar compounds.
Properties
IUPAC Name |
1-(2-bromoethylsulfanyl)-3-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBKOBHPWPVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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